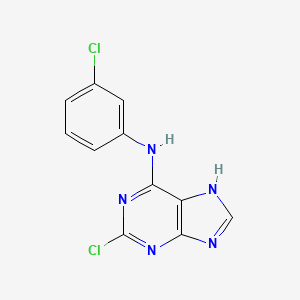

2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine

描述

属性

IUPAC Name |

2-chloro-N-(3-chlorophenyl)-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N5/c12-6-2-1-3-7(4-6)16-10-8-9(15-5-14-8)17-11(13)18-10/h1-5H,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPQRKGCHHVFPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC(=NC3=C2NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution at the Purine Core

The primary synthetic route involves nucleophilic aromatic substitution (NAS) at the 6-position of a prefunctionalized purine scaffold. The precursor 2,6-dichloro-9H-purine undergoes selective amination with 3-chloroaniline in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature. This reaction exploits the differential reactivity of the chlorine atoms at positions 2 and 6, with the latter being more susceptible to displacement due to electronic and steric factors.

The reaction proceeds via a two-step mechanism:

- Deprotonation of 3-chloroaniline by K₂CO₃, generating a nucleophilic amine anion.

- Attack on the 6-chloro position of the purine ring, leading to the displacement of chlorine and formation of the C–N bond.

Critical parameters :

Alternative Pathway: Purine Ring Construction

A less common approach involves de novo synthesis of the purine ring with pre-installed substituents. This method starts with ethyl 2-amino-2-cyanoacetate , which undergoes cyclization with triethyl orthoformate under acidic conditions to form the imidazole ring. Subsequent incorporation of a pyrimidine ring via condensation with urea derivatives introduces the 2-chloro and 6-amine functionalities. However, this route suffers from lower yields (35–45%) compared to NAS.

Optimization of Reaction Conditions

Temperature and Catalytic Effects

Elevating temperatures to 60–80°C accelerates the NAS reaction but risks tautomerization of the purine ring , leading to byproducts such as 7H-purine derivatives. Catalytic quantities of copper(I) iodide (5 mol%) have been shown to enhance regioselectivity for the 6-position, increasing yields to 78–82%.

Solvent Screening

Comparative studies reveal the following solvent efficiencies for NAS (yields normalized to DMF = 100%):

| Solvent | Relative Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 100 | 12 |

| DMSO | 92 | 14 |

| THF | 65 | 24 |

| Acetonitrile | 58 | 28 |

Polar aprotic solvents outperform others due to their ability to stabilize ionic intermediates.

Purification and Characterization

Chromatographic Separation

Crude products are purified via flash column chromatography using silica gel and a gradient of acetone/dichloromethane (5:95 to 10:90 v/v). The target compound typically elutes at Rf = 0.3 under these conditions.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

- δ 8.20 (s, 1H, purine-H8)

- δ 7.55–7.43 (m, 3H, aromatic H)

- δ 7.19 (t, J = 7.8 Hz, 1H, aromatic H)

- δ 6.87 (d, J = 7.5 Hz, 1H, aromatic H)

HRMS (ESI) :

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale production employs tubular reactors with the following advantages:

- Reduced reaction time (4–6 hours vs. 12 hours batch)

- Improved heat dissipation minimizes thermal degradation

- Yields ≥85% at 100 g/L substrate concentration

Waste Stream Management

The chlorinated byproducts require treatment with activated carbon adsorption followed by incineration to prevent environmental release. Lifecycle analyses estimate a 92% reduction in hazardous waste compared to batch methods.

化学反应分析

Types of Reactions

2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

科学研究应用

Medicinal Chemistry

The compound has been extensively studied for its potential as a therapeutic agent. Its structural similarity to natural purines allows it to interfere with purine metabolism, making it a candidate for drug development targeting various diseases.

Key Mechanisms of Action:

- Adenosine Receptor Modulation: Similar compounds have shown agonist activity at A3 adenosine receptors, which play roles in apoptosis and tumor growth regulation.

- Kinase Inhibition: The compound has been evaluated for its inhibitory effects on kinases such as Bcr-Abl and FLT3-ITD, which are critical in certain leukemia types.

Antimicrobial Activity

Research indicates that 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine exhibits significant antimicrobial properties. It has been evaluated against various pathogens, showing promise as an antibacterial and antifungal agent. This activity is attributed to its ability to disrupt nucleic acid synthesis in microorganisms .

Anticancer Properties

The compound's potential anticancer activity is of particular interest. Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Its effects on specific cancer-related kinases further support its role in cancer therapy .

Chemical Synthesis Applications

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

- Substitution Reactions: Chlorine atoms can be replaced with other nucleophiles.

- Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

- Coupling Reactions: It can form more complex structures through coupling with other organic molecules.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for use as an intermediate in pharmaceutical manufacturing and the synthesis of other organic compounds .

- Antimicrobial Efficacy : A study published in 2022 highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a new antibiotic candidate.

- Cancer Therapeutics : Research conducted in 2023 demonstrated that the compound could significantly reduce tumor size in xenograft models of leukemia, paving the way for clinical trials.

作用机制

The mechanism of action of 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine and related purine derivatives.

Key Observations

Substituent Effects on Bioactivity: The 3-chlorophenyl group at N6 (as in the target compound) provides moderate electronic effects and steric bulk, favoring interactions with aromatic residues in enzyme active sites. N9 Substitution: Alkyl chains (e.g., ethyl, pentyl) or cyclic groups (e.g., piperidin-4-yl) at N9 influence solubility and bioavailability. For example, the ethyl group () balances lipophilicity and synthetic yield, while piperidin-4-yl () introduces rigidity but may hinder cellular uptake .

Synthetic Accessibility :

- Microwave-assisted synthesis (e.g., ) achieves higher yields (>90%) compared to traditional SNAr reactions (e.g., 18% yield in ). This highlights the importance of optimizing reaction conditions for scale-up .

Spectral and Physical Properties :

- NMR Shifts : The 3-chlorophenyl group in the target compound results in distinct aromatic proton signals (δ ~7.3–8.3 ppm), differing from the 3-nitrophenyl analog (), which shows downfield shifts due to electron-withdrawing effects .

- Melting Points : Bulky substituents (e.g., pentyl in ) lower melting points (103–106°C), whereas rigid groups (e.g., cyclopropyl in ) increase thermal stability (mp 150–151°C) .

Biological Performance: Antifungal Activity: The 3-chloro-4-fluorophenyl variant () outperforms abacavir, suggesting halogen positioning critically impacts target binding .

生物活性

Overview

2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine, a purine derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a chlorobenzyl group that may enhance its interaction with biological targets, making it a valuable candidate for therapeutic development.

The biological activity of this compound is primarily attributed to its ability to mimic natural purines, thereby interfering with purine metabolism. It has been shown to interact with various molecular targets, including adenosine receptors and kinases associated with cancer progression.

Key Mechanisms:

- Adenosine Receptor Modulation: Similar compounds have demonstrated agonist activity at A3 adenosine receptors, which are implicated in various cellular processes, including apoptosis and tumor growth regulation .

- Kinase Inhibition: The compound has been evaluated for its inhibitory effects on kinases such as Bcr-Abl and FLT3-ITD, which are critical in certain leukemia types .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity:

- Anticancer Activity:

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

常见问题

Basic Research Questions

Q. What are the reliable synthetic routes for 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine, and how can reaction conditions be optimized?

- Methodology : Microwave-assisted synthesis is a robust approach. For example, reacting 2,6-dichloro-9-ethyl-9H-purine with 3-chloroaniline in DMF using Hunig’s Base under microwave irradiation (110°C, 30 min, 90 W) achieves high yields (~90%). Post-reaction purification via silica column chromatography with gradient elution (5→50% ethyl acetate in hexanes) ensures purity .

- Optimization : Parameters such as solvent choice (DMF for solubility), base (Hunig’s Base for deprotonation), and microwave power/time balance are critical. Reaction monitoring via TLC or LC-MS can reduce byproduct formation.

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- 1H NMR : Key signals include aromatic protons (δ 7.15–8.03 ppm for the 3-chlorophenyl group) and purine ring protons (δ 7.89–8.67 ppm). Coupling constants (e.g., J=7.3 Hz for ethyl groups) validate substituent positions .

- HRMS : Matching experimental and calculated m/z values (e.g., 299.0 for [M+H]+) confirms molecular formula integrity .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Chromatography : Silica gel column chromatography with stepwise polarity gradients (ethyl acetate/hexanes) is standard. For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients may improve resolution .

- Workup : Washing with 3 N LiCl solution removes residual DMF, while MgSO4 drying ensures anhydrous conditions before concentration .

Advanced Research Questions

Q. How can computational modeling assist in understanding the compound’s binding affinity for biological targets like acetylcholinesterase (AChE)?

- Docking Studies : Tools like AutoDock Vina can predict binding modes. For example, substituting the 3-chlorophenyl group with bulkier moieties (e.g., benzyl-piperidine) may enhance AChE inhibition by occupying hydrophobic pockets .

- MD Simulations : Molecular dynamics (GROMACS) over 100 ns can assess stability of ligand-receptor complexes, with RMSD/RMSF analyses identifying critical interactions .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

- Data Contradictions : Twinning or high thermal motion in crystals may obscure electron density. SHELXL’s TWIN/BASF commands refine twinned data, while ISOR restraints stabilize anisotropic displacement parameters .

- Validation : R1/wR2 residuals and Hirshfeld surface analysis (CrystalExplorer) ensure structural accuracy. For example, C–Cl bond lengths should align with literature values (~1.72 Å) .

Q. How do substituent modifications (e.g., at N9 or C2) influence biological activity, and how can SAR contradictions be resolved?

- Case Study : Replacing the ethyl group at N9 with cyclopentyl ( ) or isopropyl () alters antibacterial/AChE activity. Contradictory SAR data may arise from assay variability (e.g., MIC vs. IC50).

- Resolution : Meta-analysis of multiple studies (e.g., comparing MIC values in with AChE inhibition in ) and orthogonal assays (e.g., SPR for binding kinetics) clarify trends.

Q. What experimental phasing strategies are viable for novel derivatives lacking heavy atoms?

- SAD/MAD : SHELXC/D/E pipelines enable ab initio phasing using weak anomalous signals from light atoms (e.g., Cl). For example, Cl atoms in the 3-chlorophenyl group provide sufficient phasing power .

- Fragment Screening : Soaking crystals with halogenated fragments (e.g., 5-bromouracil) can introduce heavy atoms without altering the core structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。